16-Dehydroprogesterone

Descripción general

Descripción

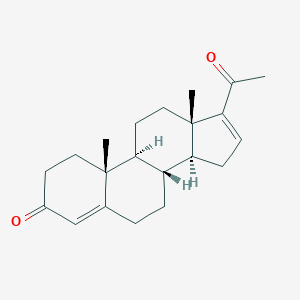

16-Dehidroprogesterona: es una hormona esteroide que pertenece a la clase de los progestágenos. Es estructuralmente similar a la progesterona, pero tiene un doble enlace entre los átomos de carbono 16 y 17.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 16-Dehidroprogesterona típicamente implica la deshidrogenación de la progesterona. Un método común incluye el uso de un complejo de bromuro cuproso-sulfuro de dimetilo en tetrahidrofurano (THF) bajo atmósfera de nitrógeno. La mezcla de reacción se enfría a -78°C, y se agrega clorotrimetilsilano gota a gota, seguido de la adición de bromuro de metilmagnesio .

Métodos de Producción Industrial: La producción industrial de 16-Dehidroprogesterona a menudo involucra procesos de biotransformación utilizando microorganismos. Estos procesos se favorecen debido a su quimio-, regio- y estereoselectividad, que son esenciales para producir hormonas esteroides con alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 16-Dehidroprogesterona sufre diversas reacciones químicas, incluyendo:

Oxidación: Puede ser oxidada para formar diferentes oxoesteroides.

Reducción: Las reacciones de reducción pueden convertirla en derivados hidroxilados.

Sustitución: Puede sufrir reacciones de sustitución en diferentes posiciones en el núcleo esteroideo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores frecuentemente utilizados.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro en condiciones controladas.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varias hidroxiprogesteronas, oxoesteroides y derivados halogenados .

4. Aplicaciones en Investigación Científica

Química: La 16-Dehidroprogesterona se utiliza como precursor en la síntesis de otras hormonas esteroides y compuestos farmacéuticos. Su estructura única permite la creación de diversos derivados con potenciales aplicaciones terapéuticas .

Biología: En la investigación biológica, la 16-Dehidroprogesterona se estudia por su papel en la regulación hormonal y sus efectos en los procesos celulares. También se utiliza en el estudio del metabolismo de los esteroides y las interacciones enzimáticas .

Medicina: Médicamente, la 16-Dehidroprogesterona se ha investigado por su posible uso en la terapia de reemplazo hormonal y como tratamiento para ciertos trastornos hormonales. Su capacidad para interactuar con los receptores de progesterona la convierte en una candidata para el desarrollo de nuevos agentes terapéuticos .

Industria: En el sector industrial, la 16-Dehidroprogesterona se utiliza en la producción de fármacos basados en esteroides y como intermedio en la síntesis de diversos compuestos químicos .

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanism of Action

16-Dehydroprogesterone is structurally similar to progesterone but possesses a double bond between the 16th and 17th carbon atoms. This unique structure allows it to interact with progesterone receptors in the uterus, influencing various physiological processes such as menstrual cycle regulation and pregnancy maintenance .

Biochemical Pathways

- Metabolism : It is involved in lipid metabolism and can be biotransformed by intestinal anaerobic bacteria, such as Eubacterium sp. strain 144, which reduces it to 17-isoprogesterone .

- Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable subject for biological research.

Chemistry

- Synthesis Precursor : this compound serves as a precursor in synthesizing other steroid hormones and pharmaceutical compounds due to its unique chemical structure.

Biology

- Hormonal Regulation Studies : It is used to study hormonal regulation mechanisms and the effects of steroids on cellular processes. Its role in steroid metabolism has been a significant focus in biological research.

Medicine

- Hormone Replacement Therapy : Investigated for potential use in hormone replacement therapy and treatment of hormonal disorders, particularly due to its interaction with progesterone receptors.

Cancer Research

Recent studies have shown that this compound exhibits antileukemic properties. It has been observed to induce apoptosis (programmed cell death) and differentiation in leukemic cells, suggesting its potential as a chemotherapeutic agent. In particular:

- It was found to inhibit the proliferation of HL60 and U937 leukemic cell lines, displaying dose-dependent effects with IC50 values ranging from 8.3 to 10.9 μmol/L for HL60 cells .

- The compound also promoted differentiation in these cells, evidenced by increased surface expression of specific markers (CD11b and CD14) associated with myelomonocytic differentiation .

Industrial Applications

In the industrial sector, this compound is utilized in producing steroid-based drugs and serves as an intermediate in synthesizing various chemical compounds. Its role in pharmaceutical manufacturing highlights its importance beyond laboratory research .

Case Study 1: Antileukemic Effects

A study demonstrated that treatment with guggulsterones and this compound led to significant apoptosis in leukemic cells. The mechanism involved mitochondrial dysfunction, which correlated with increased phosphatidylserine externalization—a hallmark of apoptosis—indicating potential pathways for developing new cancer therapies .

Case Study 2: Hormonal Regulation

Research involving DHEA supplementation has highlighted the metabolic effects related to hormone levels in women under 42 years old. Although not directly involving this compound, it underscores the relevance of steroid hormones in clinical settings, suggesting avenues for further exploration into related compounds like this compound .

Mecanismo De Acción

La 16-Dehidroprogesterona ejerce sus efectos uniéndose a los receptores de progesterona en los tejidos diana. Esta unión activa el receptor, lo que lleva a cambios en la expresión génica y efectos biológicos subsecuentes. El compuesto influye en varias vías moleculares involucradas en la salud reproductiva, el crecimiento celular y la diferenciación .

Comparación Con Compuestos Similares

Compuestos Similares:

Progesterona: El compuesto madre con una estructura similar pero sin el doble enlace entre los átomos de carbono 16 y 17.

Dydrogesterona: Un progestágeno sintético con similitudes estructurales pero diferentes propiedades farmacológicas.

Medrogestona: Otro progestágeno sintético con características estructurales y usos distintos.

Unicidad: La 16-Dehidroprogesterona es única debido a su doble enlace específico, que confiere diferente reactividad química y actividad biológica en comparación con otros progestágenos. Esta característica estructural permite la síntesis de derivados únicos y contribuye a su perfil farmacológico distinto .

Actividad Biológica

16-Dehydroprogesterone (also known as delta-16-progesterone) is a steroid compound that has garnered attention for its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is classified under 20-oxosteroids, characterized by a carbonyl group at the C-20 position of the steroid skeleton. Its chemical formula is , and it has a molecular weight of approximately 312.4458 g/mol. The compound exhibits a tetracyclic structure typical of steroid hormones, which influences its biological activity.

Synthesis and Derivatives

Recent research has focused on synthesizing derivatives of this compound to enhance its biological properties. For instance, the synthesis of benzylidene derivatives has been studied for their antiproliferative activity against breast cancer cell lines such as MCF-7. These derivatives demonstrated significant inhibition of cell proliferation, indicating that modifications to the this compound structure can lead to improved therapeutic effects .

Antitumorigenic Effects

One of the notable biological activities of this compound is its antitumorigenic action. Studies have indicated that this compound may exert independent antifibromatogenic effects, which are not solely reliant on its progestational activity. This suggests that this compound could play a role in cancer prevention or treatment by targeting fibroid formation and possibly other tumor types .

Antiproliferative Mechanisms

The antiproliferative effects observed in derivatives of this compound are believed to involve modulation of estrogen receptor pathways. In vitro studies have shown that these compounds can inhibit the growth of hormone-dependent breast cancer cells, potentially by disrupting estrogen signaling pathways . The exact mechanisms remain an area for further research but may involve alterations in gene expression related to cell cycle regulation.

Case Studies and Research Findings

- Antiproliferative Activity : A study synthesized various benzylidene derivatives of this compound and evaluated their effects on MCF-7 cells. Results indicated that certain derivatives significantly reduced cell viability, suggesting a promising avenue for developing new anticancer agents .

- Metabolic Studies : Research has also explored the metabolism of this compound in various biological systems. For example, metabolites were isolated from foetal tissues and placental units, indicating that this compound undergoes significant metabolic transformation, which may influence its biological activity .

- Independent Antifibromatogenic Action : Historical studies have suggested that the antifibromatogenic action of steroids like this compound operates independently from their progestational activities. This finding supports the hypothesis that different steroid actions can be dissociated from one another, opening pathways for targeted therapies in conditions like fibroids .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRHHTISESGZFN-RKFFNLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862535 | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16-Dehydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1096-38-4 | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU0YQ9DZ2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16-Dehydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 187 °C | |

| Record name | 16-Dehydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.